2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide
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Overview
Description
2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a pyridine ring fused with a triazole ring, making it a versatile scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.
Acetohydrazide Formation: The final step involves the reaction of the triazole-pyridine intermediate with acetic acid hydrazide under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxides, reduced derivatives, and substituted analogs, which can be further explored for their biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets nucleotide pyrophosphatases, which play a role in the regulation of nucleotide levels and signaling pathways.
Pathways Involved: By inhibiting these enzymes, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
2-(5-(Pyridin-3-yl)-2H-tetrazol-2-yl)acetohydrazide: Similar structure but with a tetrazole ring instead of a triazole ring.
3-(Pyridin-4-yl)-1,2,4-triazines: Compounds with a triazine ring instead of a triazole ring.
Uniqueness
2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide is unique due to its specific combination of a pyridine and triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of new molecules with diverse applications .
Properties
Molecular Formula |
C9H10N6O |
---|---|
Molecular Weight |
218.22 g/mol |
IUPAC Name |
2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetohydrazide |
InChI |
InChI=1S/C9H10N6O/c10-13-8(16)5-7-12-9(15-14-7)6-1-3-11-4-2-6/h1-4H,5,10H2,(H,13,16)(H,12,14,15) |
InChI Key |
TXLHXLDZGXIRBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=N2)CC(=O)NN |
Origin of Product |
United States |
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